molecular formula C15H14ClNO2 B2784961 N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide CAS No. 86886-78-4

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B2784961
CAS No.: 86886-78-4
M. Wt: 275.73
InChI Key: AJSKEIYPIXTFDQ-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The compound N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (CAS No. 86886-78-4) first emerged in chemical literature in the early 21st century, with its structural characterization and synthetic protocols documented by 2018. Early research focused on its role as a substituted propanamide derivative, leveraging the reactivity of its hydroxyphenyl and chlorophenyl moieties. A pivotal advancement occurred through adaptations of diazotization and nitration techniques, as demonstrated in related chloropyridine syntheses. These methods enabled precise functionalization of the aromatic rings, critical for optimizing the compound’s physicochemical properties.

By 2021, analytical advancements validated its molecular formula (C₁₅H₁₄ClNO₂) and molecular weight (275.73 g/mol), facilitating its integration into broader pharmacological studies. The compound’s development mirrors trends in amide chemistry, where strategic halogenation and hydroxylation enhance bioactivity.

Significance in Contemporary Medicinal Chemistry

This compound occupies a niche in drug discovery due to its dual aromatic systems and amide linkage, which confer potential kinase inhibitory and antimicrobial properties. Its chloro-substituted hydroxyphenyl group enhances electron-withdrawing effects, improving binding affinity to enzymatic targets. Contemporary studies highlight its utility as a scaffold for designing protease inhibitors, leveraging the propanamide backbone’s conformational flexibility.

The compound’s synthetic accessibility further bolsters its relevance. Suppliers in China and the Netherlands provide high-purity (≥98%) material, enabling scalable applications in lead optimization. Comparative analyses with simpler propanamides reveal superior metabolic stability, attributed to steric shielding from the phenyl and chlorophenyl groups.

Positioning within the Propanamide Derivative Family

This compound distinguishes itself through structural complexity and functional diversity. Table 1 contrasts its properties with related propanamides:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₅H₁₄ClNO₂ 275.73 Chlorophenyl, hydroxyphenyl
N-Phenylpropanamide C₉H₁₁NO 149.19 Phenyl
N-(4-Nitrophenyl)propanamide C₉H₁₀N₂O₃ 194.19 Nitrophenyl

The chloro and hydroxyl substituents enable unique electronic interactions absent in simpler analogues, such as hydrogen bonding with biological targets and resistance to oxidative degradation. Its placement within the amide family underscores its role in probing structure-activity relationships, particularly in optimizing solubility and bioavailability for CNS-targeted therapies.

In synthesis, the compound’s nitro-reduction and diazotization steps align with methodologies for producing high-purity intermediates, critical for pharmaceutical manufacturing. Industrial suppliers emphasize its demand in custom synthesis for antitumor and anti-inflammatory agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-12-7-8-14(18)13(10-12)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,18H,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSKEIYPIXTFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenylpropanamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide has been investigated for its anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as breast and colon cancer cells. The chlorinated phenolic structure may enhance the compound's interaction with biological targets, leading to increased cytotoxicity against tumor cells .

Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects. These compounds have been studied for their potential to activate mitochondrial function, which is crucial in treating neurodegenerative diseases like Friedreich's ataxia and normal aging. The ability to enhance mitochondrial activity suggests a promising avenue for developing therapies targeting neurodegeneration .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are vital for cell signaling and proliferation. This inhibition can be crucial for understanding metabolic disorders and developing targeted therapies .

Quantitative NMR Applications
Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the compound's structure and purity. This method allows for precise quantification of the compound in pharmaceutical formulations, ensuring quality control during drug manufacturing processes . The application of quantitative NMR also aids in assessing the stability of the compound under various conditions.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications .

Data Tables and Case Studies

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cell lines; enhances mitochondrial function .
Biochemical ResearchEnzyme inhibition studiesInhibits key kinases involved in metabolic pathways; useful for metabolic disorder research .
Material ScienceSynthesis of advanced polymersImproves mechanical properties and thermal stability of polymer matrices .

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to untreated controls. This suggests a potential therapeutic role in managing neurodegenerative diseases, warranting further investigation into its mechanisms of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Below is a detailed comparison of N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide with structurally or functionally related compounds, based on synthesis, physicochemical properties, and biological activities.

Structural Analogs with Chlorinated Aromatic Groups
Compound Name Molecular Formula Key Substituents Synthesis Yield Notable Properties/Activities Reference
This compound C₁₅H₁₄ClNO₂ 5-Cl, 2-OH on phenyl; 3-phenylpropanamide Discontinued Potential antimicrobial applications
2-Chloro-N,3-diphenylpropanamide (5d) C₁₅H₁₄ClNO 2-Cl on propanamide chain; 3-phenyl 31% LasB enzyme inhibitor; lower solubility
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₃H₂₁ClNO₂ 3-Cl on phenethyl; naphthalenyl substituent Not specified Antibacterial activity
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (3) C₁₅H₁₂ClN₂O₅ 5-Cl, 2-OH on phenyl; trihydroxybenzohydrazide Not specified Enhanced polarity due to hydroxyl groups

Key Observations :

  • Substituent Position : The position of the chlorine atom significantly impacts reactivity. For example, 5d (2-Cl on the propanamide chain) exhibits lower synthesis yields (31%) compared to dihydroxyphenyl analogs (e.g., 89% for N-(3,4-dihydroxyphenethyl)-3-phenylpropanamide) . Steric hindrance or electronic effects may explain this discrepancy.
  • However, trihydroxy substitutions (e.g., compound 3 in ) further increase polarity and oxidative susceptibility .
  • Biological Activity : The naphthalenyl substituent in ’s compound introduces a bulky aromatic system, likely enhancing binding affinity to hydrophobic targets. Similarly, metal complexes of N-(5-chloro-2-hydroxyphenyl) derivatives () show improved antimicrobial activity compared to parent amides .
Functional Analogs with Propanamide Backbones
Compound Name Molecular Formula Key Features Synthesis Yield Applications Reference
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) C₁₇H₁₉NO₃ 3,4-diOH on phenethyl; 3-phenylpropanamide 89% High yield; potential antioxidant roles
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide C₁₆H₁₆ClN₂O₃ 5-NH₂, 2-OCH₃; 2-Cl-phenoxy Not specified Intermediate for pharmaceutical synthesis

Key Observations :

  • Synthesis Efficiency : The dihydroxyphenethyl analog (32) achieves an 89% yield, likely due to optimized demethylation conditions, whereas chlorinated analogs face challenges in purification or stability .
  • Functional Group Diversity: Amino and methoxy groups (e.g., ’s compound) expand reactivity profiles, enabling use as intermediates in drug discovery. In contrast, the target compound’s hydroxyl and chloro groups may favor direct bioactivity .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenolic group, which is known to contribute to various biological activities. Its molecular formula can be represented as C16_{16}H16_{16}ClNO, indicating the presence of chlorine, hydroxyl, and amide functional groups that enhance its reactivity and interaction with biological targets.

Biological Activities

1. Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.

2. Antitumor Activity
Several studies have highlighted the compound's potential antitumor effects. For instance, it has been evaluated against various cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and breast cancer (MCF7). The results showed that this compound significantly inhibited cell proliferation in these lines, suggesting its potential as a therapeutic agent in oncology .

3. Mechanism of Action
The mechanism of action involves the compound's ability to modulate specific biochemical pathways. It may inhibit certain enzymes or receptors involved in tumor growth and progression, thereby exerting its antitumor effects. Additionally, the compound's interaction with mitochondrial function has been investigated, indicating a role in improving mitochondrial health and reducing oxidative stress .

Data Table: Biological Activity Summary

Activity Cell Lines Tested IC50 Values Mechanism
AntioxidantVariousNot specifiedScavenging ROS
AntitumorSK-MEL-2, IGROV1, MCF7IC50 in nanomolar rangeInhibition of cell proliferation
Mitochondrial SupportNeurodegenerative ModelsNot specifiedEnhancing mitochondrial function

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, this compound was tested on L1210 mouse leukemia cells. The compound demonstrated potent inhibition of cell proliferation with IC50 values indicating strong efficacy against these cancer cells. The study suggested that the observed effects were due to the compound's ability to induce apoptosis in malignant cells .

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to improve mitochondrial function and reduce oxidative stress markers in neuronal cells exposed to harmful conditions. This suggests potential therapeutic applications in diseases characterized by mitochondrial dysfunction .

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of 5-chloro-2-hydroxyaniline with a phenylpropanoyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
  • Characterization :
  • Thin-layer chromatography (TLC) for reaction monitoring .
  • NMR spectroscopy (¹H and ¹³C) to confirm bond formation and regiochemistry .
  • Key Considerations : Optimize pH and temperature (e.g., 0–5°C for amidation) to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for structural validation, and how are spectral discrepancies resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹H/¹³C NMR to confirm aromatic protons and amide bond integrity .
  • IR spectroscopy to identify hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
  • Resolving Discrepancies :
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How is the compound’s stability assessed under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C, analyze degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Light Sensitivity : Conduct photostability studies under ICH guidelines (e.g., exposure to UV-Vis light) .

Q. What crystallographic methods are used to determine its three-dimensional structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (e.g., Bruker APEX detector) with SHELX software for refinement .
  • Key Parameters :
  • Monitor puckering amplitudes in aromatic rings using Cremer-Pople coordinates .
  • Resolve thermal motion artifacts with multi-scan absorption corrections .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Electrostatic Potential Maps : Generate via Gaussian09 to identify nucleophilic/electrophilic regions .

Q. What structure-activity relationship (SAR) insights emerge from analogs with varying substituents?

  • Methodological Answer :
  • Comparative SAR Table :
Substituent ModificationsBiological Activity TrendsReference
Nitro group (e.g., 3-nitrophenyl)Enhanced enzyme inhibition
Methoxy group (e.g., 4-methoxyphenyl)Reduced cytotoxicity
Thiadiazole ring Improved solubility and bioavailability
  • Key Insight : The 5-chloro-2-hydroxyphenyl moiety enhances target selectivity due to hydrogen-bonding interactions .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from assays (e.g., enzyme inhibition, cell viability) using standardized protocols .
  • Error Sources :
  • Control for batch-to-batch purity variations via HPLC (>98% purity threshold) .
  • Validate assay conditions (e.g., buffer ionic strength, co-solvent effects) .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • Process Optimization :
  • Use flow chemistry for precise temperature control and reduced reaction times .
  • Employ DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent polarity) .
  • Byproduct Mitigation :
  • Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .

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